molecular formula C9H9N3O3 B13499582 Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13499582
M. Wt: 207.19 g/mol
InChI Key: NIYQFZRMIQBFSK-UHFFFAOYSA-N
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Description

This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile scaffold in organic synthesis and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazine derivatives, including Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate, typically involves the reaction of 2-aminopyrazine with halocarbonyl compounds and their acetals . Various synthetic methodologies, such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions, have been employed to construct this heterocyclic moiety .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions often occur at the nitrogen or carbon atoms within the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Metal-free oxidants or transition metal catalysts.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated compounds or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry.

    Imidazo[1,2-a]pyrimidines: Widely studied for their synthetic methodologies and functionalization.

Uniqueness: Its versatility in undergoing different chemical reactions and its promising biological activities make it a compound of significant interest in scientific research .

Properties

IUPAC Name

ethyl 8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-12-4-3-10-8(13)7(12)11-6/h3-5H,2H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYQFZRMIQBFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CNC(=O)C2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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